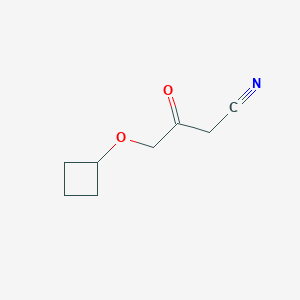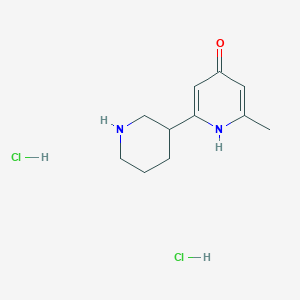
1-(Difluoro(2-fluorophenyl)methyl)-2,4-difluorobenzene
Vue d'ensemble
Description
Difluoromethylated compounds are a significant area of research in chemistry due to their potential applications in pharmaceuticals and agrochemicals . The compound you mentioned seems to be a difluoromethylated benzene derivative, which suggests it might have interesting chemical properties and potential applications.
Chemical Reactions Analysis
The chemical reactions involving difluoromethylated compounds can be quite complex and varied. They can involve processes such as electrophilic, nucleophilic, radical and cross-coupling methods . Again, without specific studies or data on the compound , a detailed analysis is challenging.Applications De Recherche Scientifique
Organometallic Chemistry
Fluorobenzenes like 1-(Difluoro(2-fluorophenyl)methyl)-2,4-difluorobenzene are increasingly recognized in organometallic chemistry. Their fluorine substituents reduce the ability to donate π-electron density, making them weakly binding to metal centers. This property allows them to be used as non-coordinating solvents or readily displaced ligands in transition-metal-based catalysis. Such fluoroarenes demonstrate greater chemical inertness, but can undergo C-H and C-F bond activation reactions with reactive transition metal complexes, offering opportunities for exploitation in organic synthesis (Pike, Crimmin & Chaplin, 2017).
Biodegradation
The biodegradation of difluorobenzenes (DFBs), to which this compound is related, has been studied. DFBs are used as intermediates in the synthesis of pharmaceuticals and agricultural chemicals. A microbial strain identified as Labrys portucalensis demonstrated the capability to degrade and defluorinate DFBs, revealing potential for environmental applications (Moreira, Amorim, Carvalho & Castro, 2009).
Fluorination Reactions
Research on direct elemental fluorination of related compounds, like fluorophenyltrimethylsilanes, has shown the formation of products such as difluorobenzenes through electrophilic substitution and trimethylsilyl group migrations. Such studies contribute to the understanding of chemical behavior and potential applications in fluorine chemistry (Stuart, Coe & Moody, 1998).
Electrochemical Studies
Electrochemical studies on compounds like this compound provide insights into their reactivity and potential for synthesis of fluorinated compounds. Electrochemical fluorination of related compounds like difluoromethylbenzene results in the formation of various difluoromethylfluorobenzenes, illustrating the complex reaction pathways and potential for synthesizing new fluorinated materials (Momota, Mukai, Kato & Morita, 1998).
Orientations Futures
Propriétés
IUPAC Name |
1-[difluoro-(2-fluorophenyl)methyl]-2,4-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F5/c14-8-5-6-10(12(16)7-8)13(17,18)9-3-1-2-4-11(9)15/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GONITCXTDWAYCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C2=C(C=C(C=C2)F)F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401196474 | |
| Record name | Benzene, 1-[difluoro(2-fluorophenyl)methyl]-2,4-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401196474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1374659-23-0 | |
| Record name | Benzene, 1-[difluoro(2-fluorophenyl)methyl]-2,4-difluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1374659-23-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-[difluoro(2-fluorophenyl)methyl]-2,4-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401196474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4,6-Dichloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1402707.png)



![6-iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carboxylic acid](/img/structure/B1402716.png)


![(1',2',3',4',5',6'-Hexahydro-[2,4']bipyridinyl-6-yl)-methyl-amine hydrochloride](/img/structure/B1402723.png)
![(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)methanol](/img/structure/B1402724.png)